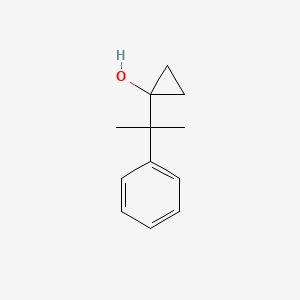

1-(2-Phenylpropan-2-yl)cyclopropan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-phenylpropan-2-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C12H16O/c1-11(2,12(13)8-9-12)10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |

InChI Key |

ZMOMFUGABUQMMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2(CC2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol and Analogous Structures

Direct Construction of the Cyclopropanol (B106826) Ring System

These methods focus on assembling the three-membered ring with the hydroxyl group already in place or formed concurrently during the ring-forming step.

Organometallic Additions to Cyclopropanone (B1606653) Equivalents

The addition of organometallic reagents to ketones is a fundamental transformation for the synthesis of tertiary alcohols. However, the high reactivity and instability of cyclopropanone itself make its direct use challenging. Consequently, chemists have developed stable cyclopropanone equivalents that can be converted in situ to cyclopropanone or react directly with nucleophiles. chemrxiv.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org

A notable modern approach involves the use of 1-sulfonylcyclopropanols as precursors. chemrxiv.orgresearchgate.netnih.govresearchgate.netorganic-chemistry.org In this method, a 1-phenylsulfonylcyclopropanol derivative acts as a stable, isolable surrogate. researchgate.net Upon treatment with a Grignard reagent, the hydroxyl group is deprotonated, triggering an equilibration to the corresponding cyclopropanone. A second equivalent of the organometallic reagent then adds to the transient cyclopropanone to afford the desired 1-substituted tertiary cyclopropanol. chemrxiv.org This transformation is compatible with a range of sp-, sp2-, and sp3-hybridized organometallic carbon nucleophiles under mild conditions. nih.govorganic-chemistry.org

For instance, the reaction of 1-(phenylsulfonyl)cyclopropan-1-ol (B3026536) with an excess of a Grignard reagent, such as p-methoxyphenylmagnesium bromide, provides the corresponding 1-arylcyclopropanol in good yield. To avoid the use of excess nucleophile, a variation employs a non-nucleophilic base like methylmagnesium bromide to initiate the equilibration to cyclopropanone, followed by the addition of the desired organometallic reagent. researchgate.net

Table 1: Synthesis of Tertiary Cyclopropanols via Organometallic Addition to 1-Phenylsulfonylcyclopropanols This table is interactive and can be sorted by clicking on the headers.

| Organometallic Reagent (R-MgBr) | Product (1-R-cyclopropanol) | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | 1-Phenylcyclopropan-1-ol | 85 |

| 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)cyclopropan-1-ol | 92 |

| 2-Thienylmagnesium bromide | 1-(2-Thienyl)cyclopropan-1-ol | 78 |

| Propylmagnesium bromide | 1-Propylcyclopropan-1-ol | 65 |

| Isopropylmagnesium bromide | 1-Isopropylcyclopropan-1-ol | 55 |

(Data synthesized from principles described in referenced literature)

Kulinkovich Reaction and Related Titanium-Mediated Protocols

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide. organic-chemistry.org This reaction is particularly effective for preparing 1-substituted cyclopropanols. organic-chemistry.org

The generally accepted mechanism involves the initial reaction of two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) with the titanium(IV) isopropoxide to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane. organic-chemistry.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester. This process involves a twofold alkylation of the ester carbonyl group, ultimately leading to the formation of the cyclopropanol product after acidic workup. The titanium(IV) catalyst is regenerated during the catalytic cycle. organic-chemistry.org

To synthesize a tertiary cyclopropanol like 1-(2-phenylpropan-2-yl)cyclopropan-1-ol, one could envision starting from an appropriate ester. For example, reacting methyl 2,2-dimethylpropanoate with a suitable Grignard reagent under Kulinkovich conditions could potentially yield a 1-tert-butylcyclopropanol, a structural analog. The reaction of higher alkylmagnesium halides can lead to products with two stereocenters, often with high diastereoselectivity. organic-chemistry.org

Table 2: Examples of 1-Substituted Cyclopropanols Synthesized via the Kulinkovich Reaction This table is interactive and can be sorted by clicking on the headers.

| Ester Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Methyl benzoate | Ethylmagnesium bromide | 1-Phenylcyclopropan-1-ol | 88 |

| Ethyl acetate | Propylmagnesium bromide | 1-Methylcyclopropan-1-ol | 75 |

| Methyl propionate | Ethylmagnesium bromide | 1-Ethylcyclopropan-1-ol | 82 |

| Methyl isobutyrate | Ethylmagnesium bromide | 1-Isopropylcyclopropan-1-ol | 79 |

(Data synthesized from principles described in referenced literature)

Cyclopropanation Reactions of Olefinic Precursors

These methods involve the formation of the cyclopropane (B1198618) ring by adding a one-carbon unit to a pre-existing double bond in an olefinic precursor.

Simmons-Smith Cyclopropanation Approaches and Mechanistic Considerations

The Simmons-Smith reaction is a classic method for cyclopropanation that involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is prepared from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgamanote.comnih.govyoutube.com A key feature of this reaction is its stereospecificity; the configuration of the double bond in the starting alkene is retained in the cyclopropane product. youtube.com

For the synthesis of cyclopropanols, silyl (B83357) enol ethers are commonly used as the olefinic precursors. researchgate.net The cyclopropanation of a silyl enol ether yields a siloxycyclopropane, which can then be hydrolyzed to the corresponding cyclopropanol. To generate a tertiary cyclopropanol like this compound, one would need to start with a trisubstituted silyl enol ether. For example, the silyl enol ether derived from 2-phenyl-2-propanone could be subjected to Simmons-Smith conditions.

The mechanism is thought to involve a "butterfly" transition state where the zinc atom of the carbenoid coordinates to any proximal Lewis basic groups, such as the oxygen of an allylic alcohol or ether, directing the cyclopropanation to one face of the double bond. nih.gov This directing effect is a powerful tool for controlling stereochemistry. The reaction is generally subject to steric effects, with the cyclopropanation typically occurring on the less hindered face of the alkene. youtube.com

Transition Metal-Catalyzed Carbene Transfer Reactions (e.g., Diazo Compound Decomposition)

Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a versatile and widely used method for cyclopropane synthesis. nih.govnih.gov Catalysts based on rhodium, copper, and palladium are commonly employed. nih.govnih.gov The reaction proceeds via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

For the synthesis of analogs of this compound, a suitable starting material would be a 1,1-disubstituted alkene, such as 2-phenylpropene. The reaction of this alkene with a diazo compound, like ethyl diazoacetate, in the presence of a rhodium catalyst such as dirhodium(II) tetraacetate, would yield a cyclopropane with a carboxylate group. This ester could then be converted to the tertiary alcohol via reaction with an organometallic reagent (e.g., Grignard reagent).

The choice of catalyst and the electronic nature of the diazo compound and the alkene can influence the efficiency and stereoselectivity of the reaction. nih.gov For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can proceed with high stereoselectivity. nih.govnih.gov

Table 3: Rhodium-Catalyzed Cyclopropanation of Styrenes with Diazoacetates This table is interactive and can be sorted by clicking on the headers.

| Styrene Derivative | Diazoacetate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|---|

| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropane-1-carboxylate | 90 | 75:25 |

| 4-Methoxystyrene | Methyl diazoacetate | Rh₂(esp)₂ | Methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate | 85 | 80:20 |

| α-Methylstyrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate | 78 | N/A |

(Data synthesized from principles described in referenced literature)

Intramolecular Ring Closure Strategies (e.g., MIRC reactions)

Michael-initiated ring closure (MIRC) reactions provide a powerful and versatile pathway to highly functionalized cyclopropanes. lookchem.comrsc.orgresearchgate.netresearchgate.net This method involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene that also contains a leaving group at an appropriate position. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org

There are two main types of MIRC reactions. In Type I, the leaving group is part of the Michael acceptor. A wide range of nucleophiles, including enolates, can be used. rsc.org In Type II, the leaving group is on the nucleophile itself.

To construct a 1,1-disubstituted cyclopropane, which could be a precursor to a tertiary cyclopropanol, one could design a MIRC reaction where the Michael acceptor is appropriately substituted. For example, the reaction of a malonic ester derivative with an α,β-unsaturated compound bearing a leaving group on the γ-carbon can lead to a gem-dicarboxylate-substituted cyclopropane. This can then be further functionalized. The MIRC approach is particularly valuable for its ability to generate cyclopropanes with a high degree of stereocontrol, often by employing chiral catalysts or auxiliaries. rsc.org

Indirect Synthetic Routes via Precursors and Functional Group Interconversions

Indirect methods for the synthesis of cyclopropanols often involve the formation of a cyclopropane ring with a precursor functional group that can be subsequently converted to the desired hydroxyl group. These functional group interconversions provide a powerful and often necessary detour to access sterically hindered or sensitive cyclopropanol targets.

Hydrolysis of Cyclopropyl (B3062369) Vinyl Ethers

The hydrolysis of cyclopropyl vinyl ethers is a well-established method for the generation of cyclopropanols. This approach typically involves the cyclopropanation of a vinyl ether, followed by acidic hydrolysis of the resulting cyclopropyl vinyl ether. The mechanism proceeds via protonation of the vinyl ether double bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to a hemiacetal, which then decomposes to the cyclopropanol and an aldehyde.

For the synthesis of a tertiary cyclopropanol analogous to this compound, a potential precursor would be a 1-(2-phenylpropan-2-yl)-1-(vinyloxy)cyclopropane. The synthesis of such a precursor could be envisioned through the reaction of a suitable cyclopropanone equivalent with a vinyl organometallic reagent. Subsequent acid-catalyzed hydrolysis would then yield the target tertiary cyclopropanol. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the vinyl group.

Conversion of Cyclopropyl Acetates and Other Derivatives

Cyclopropyl esters, particularly acetates, serve as stable precursors to cyclopropanols. These derivatives can be synthesized through various methods, including the cyclopropanation of enol acetates. The hydrolysis of cyclopropyl acetates to yield cyclopropanols can be achieved under basic conditions, for example, using sodium hydroxide (B78521) or via enzymatic hydrolysis, which can offer high levels of stereoselectivity. wikipedia.org

A chemoenzymatic approach has been demonstrated for the synthesis of chiral cyclopropanol scaffolds, where a cyclopropyl ketone is first generated via biocatalytic cyclopropanation. This ketone can then be subjected to a Baeyer–Villiger oxidation to form a cyclopropyl acetate, which is subsequently hydrolyzed to the cyclopropanol. nih.gov This multi-step sequence allows for the introduction of chirality early in the synthesis and its preservation through to the final product. nih.gov For a target like this compound, this would involve the synthesis of the corresponding cyclopropyl acetate, which would then be hydrolyzed to the tertiary alcohol.

Derivatization of Pre-formed Cyclopropane Frameworks

An alternative strategy involves the modification of an existing cyclopropane ring to introduce the tertiary alcohol functionality. This approach is particularly useful when the desired cyclopropane skeleton is readily accessible.

One such method starts with a cyclopropyl ketone. Nucleophilic addition of an organometallic reagent, such as an organolithium or Grignard reagent, to the carbonyl group can generate the desired tertiary cyclopropanol. nih.gov For the synthesis of this compound, this would involve the reaction of a cyclopropyl ketone with a 2-phenylpropan-2-yl magnesium bromide or a similar nucleophile.

Another versatile precursor is a cyclopropane carboxylic acid. These can be converted to the corresponding acid chloride, which can then react with an excess of an organometallic reagent to afford the tertiary alcohol. Alternatively, the carboxylic acid can be converted to an ester, which upon reaction with Grignard reagents, yields the tertiary alcohol. These methods provide a modular approach to a wide range of tertiary cyclopropanols. nih.govbris.ac.ukgoogle.comnih.gov

Asymmetric Synthesis and Stereoselective Approaches for Chiral Cyclopropanols

The development of asymmetric and stereoselective methods for the synthesis of chiral cyclopropanols is of significant interest due to the prevalence of these motifs in pharmaceuticals. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled transformations.

Chiral Catalyst-Mediated Cyclopropanation

The use of chiral transition metal catalysts to mediate the cyclopropanation of alkenes is a powerful tool for establishing stereocenters. Rhodium and cobalt complexes are among the most effective catalysts for these transformations. nih.govrsc.orgnih.gov

Rhodium-Catalyzed Cyclopropanation: Chiral rhodium(II) carboxylate complexes are widely used to catalyze the decomposition of diazo compounds to generate rhodium-carbene intermediates, which then undergo cyclopropanation with an alkene. nih.govrsc.orgrsc.orgacs.org The enantioselectivity of the reaction is controlled by the chiral ligands on the rhodium catalyst. For the synthesis of precursors to tertiary cyclopropanols, the cyclopropanation of 1,1-disubstituted or trisubstituted alkenes is required. While challenging, rhodium catalysts have been developed that show high stereoselectivity for these types of substrates. nih.govacs.org

Cobalt-Catalyzed Cyclopropanation: Chiral cobalt(II) porphyrin complexes have emerged as highly effective catalysts for asymmetric cyclopropanation. nih.govnih.govnih.govresearchgate.net These catalysts often exhibit excellent diastereoselectivity and enantioselectivity for a broad range of alkenes, including those that are challenging for other catalytic systems. nih.govnih.gov The mechanism is believed to involve a radical pathway, which can lead to different selectivity profiles compared to rhodium catalysts.

Below is a table summarizing the performance of selected chiral rhodium and cobalt catalysts in the asymmetric cyclopropanation of styrene, a model substrate.

| Catalyst System | Alkene | Diazo Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Rh₂(S-DOSP)₄ | Styrene | Ethyl diazoacetate | 85 | 82:18 | 97 (trans) |

| [Co(P*)] (Chiral Porphyrin) | Styrene | Ethyl diazoacetate | 95 | 99:1 | 98 (trans) |

| Rh₂(S-PTAD)₄ | 1-Methylstyrene | Methyl phenyldiazoacetate | 78 | - | 92 |

Substrate-Controlled Stereoselective Transformations

In substrate-controlled reactions, the stereochemical outcome is determined by the inherent chirality of the starting material. This is often achieved by using a chiral auxiliary or by taking advantage of directing groups within the substrate.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the cyclopropanation to a specific face of the alkene. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched cyclopropane. This approach has been successfully applied to a variety of cyclopropanation reactions.

Directed Cyclopropanation: The presence of a directing group, such as a hydroxyl group in an allylic or homoallylic alcohol, can control the diastereoselectivity of cyclopropanation. amanote.comacs.orgchem-station.comjst.go.jp In the Simmons-Smith cyclopropanation, the zinc reagent coordinates to the hydroxyl group, delivering the methylene (B1212753) group to the syn face of the double bond. This strategy is highly effective for controlling the relative stereochemistry of the newly formed cyclopropane ring in relation to the existing stereocenter. For the synthesis of a chiral analogue of this compound, a chiral homoallylic alcohol could be employed as a precursor. Diastereoselective cyclopropanation would establish the stereochemistry of the cyclopropane ring, and subsequent oxidation and addition of a 2-phenylpropyl group would yield the target molecule.

The table below provides examples of diastereoselective cyclopropanation of chiral allylic alcohols.

| Substrate (Chiral Allylic Alcohol) | Cyclopropanating Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|

| (Z)-3-Hexen-1-ol | Et₂Zn, CH₂I₂ | >95:5 | 90 |

| (E)-3-Hexen-1-ol | Et₂Zn, CH₂I₂ | 90:10 | 85 |

| trans-Cinnamyl alcohol | Et₂Zn, CH₂I₂ | >95:5 | 92 |

Biocatalytic Strategies for Enantioselective Cyclopropanol Synthesis

Biocatalytic methods have emerged as powerful tools for the synthesis of chiral cyclopropanes, offering high efficiency and stereoselectivity under mild reaction conditions. These strategies often employ engineered enzymes, particularly heme proteins, to catalyze asymmetric cyclopropanation reactions. While direct biocatalytic synthesis of this compound is not extensively documented, the methodologies developed for analogous structures demonstrate significant potential.

The primary mechanism involves enzyme-catalyzed carbene transfer from a diazo compound to an olefin. nsf.gov Engineered variants of proteins such as myoglobin, nitric oxide dioxygenase, and hemoglobin have been successfully repurposed for this abiological transformation. nih.govrochester.edu Through directed evolution, the catalytic performance of these proteins can be fine-tuned to achieve exceptional levels of diastereoselectivity and enantioselectivity, often exceeding what is possible with traditional chemical catalysts. nih.gov

A notable application of this strategy is the synthesis of a key cyclopropane precursor to the antithrombotic agent ticagrelor. nih.gov In this process, an engineered heme protein derived from Bacillus subtilis truncated hemoglobin catalyzes the cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate. nih.gov This one-step biocatalytic route yields the desired cyclopropyl ester with very high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov

Another innovative approach involves the enzymatic synthesis of a core cyclopropane motif bearing a derivatizable functional handle, which facilitates diversity-oriented synthesis. nsf.govnih.gov For instance, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been developed to catalyze the carbene transfer from ethyl diazoacetate to vinyl boronic acid pinacol (B44631) ester. nih.gov This reaction produces a chiral pinacolboronate-substituted cyclopropane, a versatile building block that can be readily derivatized using reactions like the Suzuki-Miyaura coupling to generate a diverse library of stereopure cyclopropane compounds. nsf.govnih.gov This chemoenzymatic strategy is particularly valuable in the early stages of drug discovery, where the rapid generation of molecular diversity is crucial. nih.gov

Furthermore, myoglobin-based biocatalysts have been engineered to perform intramolecular cyclopropanation of homoallylic diazoacetate substrates. rochester.edu This process yields cyclopropane-fused-δ-lactones, which are important structural motifs in many biologically active natural products. rochester.edu By creating different evolutionary trajectories for the enzyme, researchers were able to produce stereodivergent biocatalysts capable of affording either mirror-image form of the desired bicyclic products with up to 99% enantiomeric excess. rochester.edu These examples underscore the versatility and potential of biocatalysis in constructing complex and enantiomerically pure cyclopropane structures analogous to this compound.

| Enzyme (Variant) | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered B. subtilis truncated globin | 3,4-difluorostyrene, Ethyl diazoacetate | ethyl-(1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79% | >99% | 98% | nih.gov |

| Engineered RmaNOD (cis-selective) | Vinyl boronic acid pinacol ester, Ethyl diazoacetate | cis-2-(pinacolboronate)cyclopropanecarboxylate | - | 98:2 (cis:trans) | 99% (1S,2S) | nih.gov |

| Engineered RmaNOD (trans-selective) | Vinyl boronic acid pinacol ester, Ethyl diazoacetate | trans-2-(pinacolboronate)cyclopropanecarboxylate | - | >99:1 (trans:cis) | 99% (1S,2R) | nih.gov |

| Engineered Myoglobin Mb(F43Y,H64A,V68G,I107F) | Homoallylic diazoacetate substrate | Cyclopropyl-δ-lactone | High | - | up to 99% | rochester.edu |

Dynamic Kinetic Asymmetric Transformations (DYKAT) in Cyclopropanol Chemistry

The synthesis of enantioenriched cyclopropanols is a significant challenge in organic chemistry. rsc.org While classical kinetic resolution can be used to separate enantiomers, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. rsc.org Dynamic Kinetic Asymmetric Transformations (DYKAT) represent a more advanced and efficient strategy that can overcome this limitation, potentially converting a racemic starting material entirely into a single enantiomer of the product.

In a DYKAT process, a racemic starting material is continuously racemized under the reaction conditions while one enantiomer is selectively transformed into the product by a chiral catalyst. This allows for a theoretical yield of up to 100% of the enantioenriched product.

Despite the appeal of this approach, the development of dynamic kinetic resolution strategies specifically for cyclopropanols is still an emerging area, with such methods being described as highly appealing but currently lacking. rsc.org The limited availability of enantiomerically pure cyclopropanols remains a significant bottleneck in their application as synthetic intermediates. rsc.org

However, the power of DYKAT has been successfully demonstrated for other racemic cyclopropane derivatives, highlighting its potential for future application in cyclopropanol chemistry. nih.govnih.gov For example, a DYKAT of racemic donor-acceptor cyclopropanes with aldimines has been developed to produce 2,5-cis-disubstituted pyrrolidines with high enantioselectivity. nih.gov Similarly, the first DYKAT of aminocyclopropanes has been reported, utilizing a copper catalyst and a bisoxazoline ligand. nih.gov This method allows for the annulation of aminocyclopropanes with enol ethers or aldehydes to furnish valuable cyclopentyl- and tetrahydrofurylamines in high yields (69-99%) and excellent enantiomeric ratios (up to 98:2). nih.gov

These successful applications of DYKAT to the cyclopropane ring system underscore the potential of this strategy. nih.govnih.gov Future research may focus on developing suitable racemization conditions and catalytic systems that are effective for cyclopropanol substrates, which would provide a valuable and efficient route to enantiomerically pure cyclopropanols and their derivatives.

| Substrates | Catalyst System | Product Class | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Racemic donor-acceptor cyclopropanes, (E)-Aldimines | Not specified | 2,5-cis-disubstituted Pyrrolidines | - | High | nih.gov |

| Racemic aminocyclopropanes, Enol ethers/Aldehydes | Cu catalyst, Bisoxazoline ligand | Cyclopentylamines, Tetrahydrofurylamines | 69-99% | up to 98:2 | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol and Its Congeners

Ring-Opening Reactions and Associated Mechanisms

The high ring strain of the cyclopropane (B1198618) moiety in 1-(2-phenylpropan-2-yl)cyclopropan-1-ol and its analogs makes them susceptible to C–C bond cleavage under various conditions. This reactivity has been extensively explored to generate key synthetic intermediates. nih.govacs.org The two major mechanistic avenues for this ring-opening are via β-metalloketone (homoenolate) intermediates or through the formation of β-keto radicals. nih.gov

Homoenolate Chemistry and Generation of β-Metalloketone Intermediates

One of the most significant reactivity modes of cyclopropanols involves their conversion into β-metalloketone species, commonly referred to as metal homoenolates. nih.gov This transformation is typically facilitated by transition metal complexes, which coordinate to the hydroxyl group to form a metal cyclopropoxide. Subsequent C–C bond cleavage, driven by the release of ring strain, generates the β-metalloketone intermediate. nih.gov This process effectively reverses the normal polarity of the β-carbon, making it nucleophilic—a concept known as umpolung.

This strategy has been realized using a variety of metals, including cobalt, palladium, copper, and zinc, allowing for the catalytic generation of homoenolates that can participate in a wide range of cross-coupling reactions. nih.govrsc.org

The ring-opening of a substituted cyclopropanol (B106826) can proceed via cleavage of one of two adjacent C–C bonds (C1–C2 or C1–C3), and the regioselectivity of this cleavage is a critical factor in determining the final product. The outcome is governed by a subtle interplay of steric hindrance, electronic effects, and the nature of the catalyst.

Generally, cleavage occurs to form the most stable intermediate. In compounds like this compound, the C1 carbon is quaternary, and the C2 and C3 carbons are part of the cyclopropane ring. Cleavage of the more substituted C1–C2 bond is often favored in radical reactions due to the formation of a more stable tertiary radical. However, in metal-catalyzed processes, the regioselectivity can be more complex.

Steric Effects : In many cases, cleavage of the least sterically hindered C–C bond is preferred. For instance, a tetrahydronaphthalene-fused cyclopropanol was observed to undergo exclusive cleavage of the less substituted C–C bond under cobalt catalysis. nih.gov

Electronic Effects : The presence of stabilizing groups, such as an aryl substituent, can direct the cleavage towards the more substituted bond. For siloxycyclopropanes, a close analog to cyclopropanols, a phenyl-substituted ring cleaves selectively at the more substituted C–C bond to form a benzylically stabilized organometallic intermediate. ethernet.edu.et This is in contrast to an alkyl-substituted ring, which cleaves at the less hindered bond.

The table below summarizes the influential factors on the regioselectivity of C-C bond cleavage.

| Factor | Influence on Cleavage Site | Example |

| Steric Hindrance | Favors cleavage of the less substituted bond to minimize steric interactions during the transition state. | Cleavage of the less substituted bond in a tetrahydronaphthalene-fused cyclopropanol. nih.gov |

| Electronic Stabilization | Favors cleavage of the more substituted bond if it leads to a stabilized intermediate (e.g., benzylic). | Phenyl-substituted siloxycyclopropanes cleave at the more substituted bond. ethernet.edu.et |

| Catalyst/Reagent | The nature of the metal and ligands can override inherent substrate biases through specific coordination. | Different regioselectivities are observed with different transition metal catalysts. nih.gov |

When the ring-opening reaction occurs on a chiral cyclopropanol, the stereochemical outcome at the carbon center undergoing C–C bond cleavage is of paramount importance. The mechanism of the cleavage dictates whether the original stereochemistry is retained or inverted.

Pioneering studies by DePuy and coworkers on optically active 1-methyl-2-phenylcyclopropan-1-ol demonstrated that the stereochemical outcome is condition-dependent. rsc.org

Retention of Configuration : Acid-catalyzed electrophilic ring-opening (an S_E_2-type mechanism) was found to proceed with retention of configuration at the C2 carbon. rsc.orgresearchgate.net Many modern transition-metal-catalyzed cross-coupling reactions that proceed through homoenolate intermediates, such as palladium-catalyzed arylations and alkenylations, are also observed to be stereo-retentive. rsc.org

Inversion of Configuration : In contrast, base-catalyzed ring-opening, which proceeds through a carbanionic intermediate (an S_E_1-type mechanism), occurs with inversion of configuration. rsc.orgresearchgate.net

The stereochemical course is thus a powerful diagnostic tool for elucidating the underlying reaction mechanism. For many synthetically useful metal-catalyzed transformations of cyclopropanols, a stereoretentive pathway is common, preserving the stereochemical information of the starting material in the final product. rsc.org

Radical Pathways and Formation of β-Keto Radicals

An alternative and equally important pathway for the ring-opening of cyclopropanols involves homolytic cleavage to generate β-keto radical intermediates. nih.gov This process is typically initiated by a single-electron transfer (SET) from the cyclopropanol to an oxidant, or by other radical initiation methods. The initial step is the formation of a cyclopropoxy radical, which rapidly undergoes β-scission of one of the adjacent C–C bonds to relieve ring strain, yielding the more stable, open-chain β-keto radical. nih.gov

This transformation can be achieved using various chemical oxidants, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or manganese(III) salts, as well as through photochemical and electrochemical methods. chemrxiv.org

Photochemical methods provide a mild and efficient way to generate β-keto radicals from cyclopropanols, particularly from aryl-substituted tertiary cyclopropanols. chemrxiv.orgresearchgate.net The mechanism often involves the formation of a photoactive electron donor-acceptor (EDA) complex between the electron-rich cyclopropanol and an electron-deficient species, such as an olefin. chemrxiv.org

Upon irradiation with light (typically UV), an intramolecular single-electron transfer (SET) occurs within the EDA complex. This generates a cyclopropanol radical cation. chemrxiv.org This radical cation is highly unstable and rapidly undergoes cleavage of the cyclopropane ring to form the β-keto radical. The rate of this process can be significantly enhanced by the presence of a suitable photoredox catalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), which facilitates the initial electron transfer event. chemrxiv.orgresearchgate.net The oxidation potentials for tertiary cyclopropanols typically fall in the range of +1.0 to +2.0 V vs SCE, making their single-electron oxidation a feasible process with an excited-state photocatalyst. chemrxiv.org

Electrochemical methods offer an alternative, reagent-free approach to initiate ring-opening reactions. While many electrochemical applications to cyclopropanes involve anodic oxidation to generate a radical cation which subsequently cleaves, nih.govresearchgate.net reductive pathways are also mechanistically plausible, particularly for appropriately substituted congeners.

A true electrochemical reduction of a simple cyclopropanol is less common. However, the principles can be understood from related systems. For example, the reductive ring-opening of arylcyclopropanecarboxamides has been achieved using a chemical reductant (sodium dispersion). acs.org In this process, a single electron is transferred to the aryl group, which acts as an electron acceptor. This generates a radical anion, which then triggers the cleavage of the adjacent, strained C–C bond of the cyclopropane ring. This mechanism highlights how electron transfer can initiate ring-opening under reductive conditions. Such a pathway avoids the formation of high-energy intermediates and can proceed under mild conditions.

The key steps in a proposed electrochemical reductive process would be:

Electron Transfer : The substrate undergoes cathodic reduction at the electrode surface, accepting an electron into a suitable low-lying molecular orbital (e.g., the π* system of an aryl group).

Radical Anion Formation : A transient radical anion is formed.

C–C Bond Cleavage : The excess electron density destabilizes the strained ring, leading to rapid cleavage of an adjacent C–C bond to form a more stable open-chain enolate radical or related species.

Cationic Rearrangements, Including Cyclopropyl (B3062369)–Allyl Isomerization

The generation of a carbocation intermediate from this compound, typically through protonation of the hydroxyl group followed by the loss of water, is expected to initiate a cascade of rearrangements. The high ring strain of the cyclopropane ring makes the cyclopropylcarbinyl cation particularly susceptible to transformations that alleviate this strain.

One of the primary pathways for the rearrangement of cyclopropylcarbinyl cations is the cyclopropyl–allyl isomerization . In this process, the cyclopropane ring opens to form a more stable, delocalized allyl cation. For this compound, this would involve the cleavage of one of the internal C-C bonds of the cyclopropane ring to furnish a resonance-stabilized tertiary allylic cation. Subsequent reaction with a nucleophile would lead to the formation of allylic products. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring, with cleavage generally occurring to form the most stable carbocation intermediate.

It is important to note that competitive cationic pathways can exist. Depending on the reaction conditions and the stability of the initially formed and rearranged carbocations, other products arising from Wagner-Meerwein type rearrangements or elimination could also be observed. The cumyl group (2-phenylpropan-2-yl) is a bulky substituent and its electronic and steric influence would play a significant role in directing the outcome of these cationic rearrangements.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metal catalysis provides a powerful and versatile platform for the functionalization of cyclopropanols, proceeding through the formation of metal homoenolates. These intermediates can then undergo a variety of transformations to yield diverse molecular architectures.

Copper-Catalyzed Processes for Diverse Product Formation

Copper catalysis is widely employed for the ring-opening of cyclopropanols. The reaction of this compound with a copper(II) salt is anticipated to generate a copper homoenolate intermediate. This intermediate can then be trapped by various electrophiles, leading to a range of β-functionalized ketones. For instance, copper-catalyzed cross-coupling reactions with alkyl halides, aryl halides, and other electrophilic partners have been extensively documented for other cyclopropanols and are expected to be applicable to the title compound. mdpi.com

A notable application of copper catalysis is the ring-opening/alkynylation of tertiary cyclopropanols with terminal alkynes, which yields alk-4-yn-1-ones. msu.edu This transformation is typically mediated by a copper(II) salt, such as copper(II) acetate, in a suitable solvent like N-methylpyrrolidone (NMP). msu.edu The reaction demonstrates good functional group tolerance, and the proposed mechanism involves the formation of copper homoenolate and/or alkynylcopper species. msu.edu

Table 1: Predicted Copper-Catalyzed Ring-Opening/Alkynylation of this compound with Phenylacetylene

| Entry | Catalyst | Solvent | Temperature (°C) | Product | Predicted Yield (%) |

| 1 | Cu(OAc)₂ | NMP | 100 | 5-phenyl-1-(2-phenylpropan-2-yl)pent-4-yn-1-one | Moderate to Good |

This table is predictive and based on analogous reactions with other tertiary cyclopropanols.

Furthermore, copper-catalyzed intramolecular C-O bond formation has been reported for hydroxycyclopropanols, leading to the synthesis of tetrahydrofurans and tetrahydropyrans. nd.edu While this compound does not possess the requisite tethered hydroxyl group for such a cyclization, this highlights the diverse reactivity achievable with copper catalysis in cyclopropanol chemistry.

Nickel-Catalyzed Reactions and Homoenolate Functionalization

Nickel catalysis offers a complementary approach to copper for the activation and functionalization of cyclopropanols. Nickel(0) complexes can oxidatively add to the C-C bond of the cyclopropane ring to form a nickel homoenolate. This intermediate can then participate in various cross-coupling reactions.

A prominent example is the nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates. researchgate.net This reaction proceeds under mild and neutral conditions and typically shows high linear selectivity. researchgate.net The catalytic cycle is thought to involve the oxidative addition of the allylic carbonate to Ni(0), followed by alkoxide exchange with the cyclopropanol, conversion to a nickel homoenolate, and subsequent C-C reductive elimination. researchgate.netuni-regensburg.de

Table 2: Predicted Nickel-Catalyzed Ring-Opening Allylation of this compound with Allyl Methyl Carbonate

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Predicted Yield (%) |

| 1 | Ni(cod)₂ | Xantphos | Acetonitrile | Room Temp. | 1-(2-phenylpropan-2-yl)hex-5-en-1-one | Moderate to Good |

This table is predictive and based on analogous reactions with other cyclopropanols.

Nickel-catalyzed β-alkylation of cyclopropanol-derived homoenolates using redox-active N-hydroxyphthalimide (NHPI) esters as alkylating agents has also been reported, providing access to β-alkylated ketones. nih.gov Additionally, nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides can lead to the synthesis of multisubstituted cyclopentenones. nih.gov

Acid- and Base-Catalyzed Ring-Opening Reactions

The strained three-membered ring of this compound is susceptible to cleavage under both acidic and basic conditions.

Under acidic conditions, protonation of the hydroxyl group facilitates its departure as a water molecule, leading to the formation of a cyclopropylcarbinyl cation. As discussed in section 3.1.3, this cation is prone to rearrangement, primarily through cyclopropyl-allyl isomerization, to yield allylic products. The specific products formed will depend on the stability of the possible cationic intermediates and the nucleophilicity of the solvent or other species present in the reaction mixture.

In the presence of a strong base, the hydroxyl group can be deprotonated to form a cyclopropoxide. This species can then undergo a ring-opening reaction, driven by the release of ring strain, to form a homoenolate anion. This homoenolate can then be protonated or trapped by an electrophile to yield a β-substituted ketone. The regioselectivity of the ring opening in base is often directed by the stability of the resulting carbanion, which can be influenced by the substituents on the cyclopropane ring.

Reactions with Retention of the Cyclopropane Ring

While many reactions of cyclopropanols involve ring-opening, transformations that preserve the three-membered ring are also possible, though less common for the parent alcohol. Such reactions would typically involve the functionalization of the hydroxyl group or other parts of the molecule without disrupting the cyclopropane core.

For instance, the hydroxyl group of this compound could potentially be converted into a better leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution at this position, while sterically hindered, could lead to products with retention of the cyclopropane ring. However, the propensity for ring-opening rearrangements of the intermediate cyclopropylcarbinyl cation would likely make such direct substitution reactions challenging.

As mentioned previously, iridium-catalyzed C-H borylation of cyclopropanes is a known method for functionalizing the cyclopropane ring itself without cleavage. researchgate.netresearchgate.netmatrix-fine-chemicals.com While this has not been specifically reported for this compound, it represents a potential strategy for its derivatization with ring retention.

Electrophilic or Nucleophilic Modifications at the Hydroxyl Group

Information regarding specific electrophilic or nucleophilic modifications carried out on the hydroxyl group of this compound is not available. General reactions of alcohols are known, but the specific outcomes, yields, and substrate reactivity for this compound have not been documented in accessible literature.

Ring Expansion Reactions

Semipinacol-Type Rearrangements to Cyclobutanones

While the semipinacol rearrangement of cyclopropylcarbinols to cyclobutanones is a known synthetic methodology, specific studies detailing this rearrangement for this compound, including reaction conditions, catalysts, and product yields, could not be found.

Formation of β-Lactams and Other Ring Systems

The formation of β-lactams and other ring systems from cyclopropanol derivatives often involves specific multi-step synthetic sequences. No documented pathways or research findings specifically describe the conversion of this compound into β-lactams or other expanded ring systems.

Isomerization Studies and Equilibration Processes

There is no available information on isomerization studies or equilibration processes involving this compound. Such studies would require specific experimental conditions and analytical data that are not present in the available literature.

Due to the absence of specific research data for this compound, the generation of a thorough, informative, and scientifically accurate article as per the user's request is not possible at this time. The creation of data tables and detailed research findings would necessitate access to primary research articles that specifically focus on this compound.

Theoretical and Computational Chemistry Studies on 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol Derivatives

Electronic Structure and Stability Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.

The 2-phenylpropan-2-yl (cumyl) group is a bulky substituent that significantly influences the conformational preferences of the molecule. DFT calculations are instrumental in identifying the most stable conformers by systematically rotating the single bonds and calculating the potential energy surface. The primary rotational degrees of freedom are around the C-C bond connecting the cumyl group to the cyclopropanol (B106826) ring and the C-C bond between the phenyl ring and the isopropylidene carbon.

Steric hindrance between the cumyl group and the cyclopropanol ring dictates the preferred spatial arrangement. The methyl groups and the phenyl ring of the cumyl moiety create a sterically congested environment, forcing the molecule to adopt conformations that minimize these repulsive interactions. DFT calculations can quantify the energy differences between various rotamers, providing insight into the conformational landscape.

Table 1: Hypothetical Relative Energies of Conformers of 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol Calculated by DFT This table illustrates the typical output of a DFT conformational analysis, showing the relative stability of different spatial arrangements (rotamers) of the molecule.

| Conformer | Dihedral Angle (Phenyl-C-C-Cyclopropyl) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.1 |

| 2 | 180° (anti) | 1.25 | 13.5 |

| 3 | -60° (gauche) | 0.95 | 11.4 |

The cyclopropane (B1198618) ring possesses significant intrinsic strain due to its compressed C-C-C bond angles of 60°, a major deviation from the ideal sp³ bond angle of 109.5°. This ring strain is a primary driver of the chemical reactivity of cyclopropanols, favoring reactions that lead to ring-opening. nih.govnih.gov

DFT calculations can be used to quantify the strain energy. One common method involves comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free reference compound using isodesmic reactions. The calculated strain energy provides a direct measure of the thermodynamic driving force for ring-cleavage reactions. The bulky 2-phenylpropan-2-yl substituent can further modulate this strain, potentially leading to specific bond weakening and influencing the regioselectivity of ring-opening.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can gain a detailed understanding of the underlying mechanism, identify key intermediates, and rationalize reaction outcomes.

A common reaction pathway for cyclopropanols involves acid-catalyzed ring-opening to form a carbocation intermediate. For this compound, this would proceed via protonation of the hydroxyl group, followed by the loss of water and cleavage of a C-C bond in the cyclopropane ring. This process generates a stabilized cyclopropylcarbinyl cation.

Computational methods, particularly DFT, are used to locate the transition state (TS) structures along this reaction coordinate. researchgate.net A transition state represents the highest energy point on the minimum energy path between a reactant and a product. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined. researchgate.net Comparing the energy barriers for different potential ring-opening pathways (e.g., cleavage of different C-C bonds) allows for the prediction of the most favorable reaction mechanism. nih.govresearchgate.net

Table 2: Example of Calculated Activation Energies for Different Ring-Opening Pathways This table demonstrates how DFT calculations can be used to compare the feasibility of competing reaction mechanisms by quantifying their respective energy barriers.

| Ring-Opening Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Path A | Cleavage of C1-C2 bond | 15.2 |

| Path B | Cleavage of C1-C3 bond | 19.8 |

Reactive intermediates, such as the cyclopropylcarbinyl cation formed during ring-opening, are often transient and difficult to study experimentally. rsc.org Ab initio molecular dynamics (AIMD) simulations can provide profound insights into the behavior of these species. rsc.org In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanical methods as the simulation progresses.

These simulations can reveal the dynamic rearrangements of the cyclopropylcarbinyl cation, which is known to exist in equilibrium with related homoallyl and bicyclobutonium cation structures. rsc.orgnih.gov By tracking the atomic trajectories over time, MD simulations can map the potential energy surface of these rearrangements, identify the lifetimes of different cationic species, and explore their subsequent reactions with nucleophiles or solvent molecules.

Prediction and Rationalization of Stereoselectivity in Cyclopropanol Transformations

Many reactions involving cyclopropanol derivatives can produce multiple stereoisomers. Understanding and predicting the stereochemical outcome is a central goal of organic synthesis. Computational modeling provides a framework for rationalizing the origins of stereoselectivity. chemrxiv.orgnih.gov

The stereoselectivity of a reaction is often determined at the step where the new stereocenter is formed, which corresponds to the highest-energy transition state. researchgate.netnih.gov By modeling the transition states leading to the different possible stereoisomeric products (diastereomers or enantiomers), their relative energies can be calculated. According to transition state theory, the pathway with the lower-energy transition state will be faster and thus lead to the major product.

Analysis of the transition state geometries can reveal the specific steric and electronic interactions—such as non-covalent interactions like hydrogen bonds or steric clashes—that favor one stereochemical outcome over another. researchgate.net This detailed understanding allows chemists to rationally design catalysts or modify reaction conditions to enhance the formation of a desired stereoisomer. chemrxiv.orgresearchgate.net

Table 3: Hypothetical DFT Calculation for Predicting Diastereoselectivity This table illustrates how the calculated energy difference between two transition states can be used to predict the ratio of diastereomeric products.

| Transition State | Leads to Product | Relative Free Energy (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|---|

| TS-R | R-diastereomer | 0.0 | 95 : 5 |

| TS-S | S-diastereomer | 1.8 |

Torsional Strain and 1,3-Allylic Strain Effects

The conformation and reactivity of this compound derivatives are significantly influenced by non-bonded interactions, namely torsional strain and 1,3-allylic strain. Computational models, particularly those employing density functional theory (DFT), are instrumental in quantifying these effects.

Torsional Strain: This type of strain arises from the eclipsing of bonds on adjacent atoms. In the context of the cyclopropane ring, the rigid, triangular geometry inherently leads to a high degree of torsional strain. Substituents on the ring can further modulate this strain. DFT calculations can be used to create a library of ring strain energies (RSEs) for various derivatives. nih.gov Studies on similar cyclic systems have shown that the size and bulk of substituents have the greatest influence on torsional RSE. A complex interplay between bond lengths, bond angles, and dihedral angles dictates the conformational preferences of the molecule to minimize these eclipsing interactions. nih.gov

1,3-Allylic Strain (A1,3 Strain): This strain occurs in allylic systems and is a type of steric strain between a substituent on one end of an olefin and a substituent on the allylic carbon at the other end. For derivatives of this compound, which can feature exocyclic double bonds or participate in reactions involving allylic intermediates, understanding A1,3 strain is critical. Minimization of 1,3-allylic strain is a key factor in determining conformational preferences and can be leveraged to control stereochemical outcomes in reactions. wpmucdn.comnih.govnih.govresearchgate.net Computational studies, such as those reviewed by Hoffmann, demonstrate that the energetic cost of this strain can dictate the facial selectivity of reactions at the double bond. wpmucdn.com For example, the conformational preferences adopted to minimize A1,3 strain can differentiate the diastereotopic faces of prochiral nucleophiles and electrophiles. wpmucdn.com

Below is a hypothetical data table illustrating how computational methods could be used to quantify the energetic effects of different substituents on a model derivative, highlighting the contributions of torsional and 1,3-allylic strain.

| Derivative (Substituent R) | Calculated Torsional Strain (kcal/mol) | Calculated 1,3-Allylic Strain (kcal/mol) | Preferred Dihedral Angle (R-C-C=C) |

| R = H | 5.2 | 2.1 | 120.5° |

| R = CH₃ | 6.8 | 3.5 | 125.1° |

| R = C(CH₃)₃ | 8.1 | 5.2 | 130.8° |

| R = Phenyl | 7.5 | 4.6 | 128.4° |

This table is illustrative and based on general principles of strain effects. The values are not derived from specific experimental or computational studies on this compound derivatives.

Chiral Catalyst-Substrate Interactions

Computational modeling is an invaluable tool for understanding the mechanisms of asymmetric catalysis. In reactions involving derivatives of this compound, chiral catalysts can be employed to achieve high levels of enantioselectivity. Theoretical studies can elucidate the nature of the interactions between the catalyst and the substrate that lead to this selectivity.

By constructing computational models of the catalyst-substrate complex, researchers can identify the key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, that govern the transition state energies of the competing diastereomeric pathways. These models can help to explain the origin of enantioselectivity and can be used to predict the optimal catalyst for a given transformation.

For instance, DFT calculations can be used to model the transition states of a catalytic asymmetric epoxidation of an allylic derivative. The calculated energy difference between the two diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess.

| Catalyst | Substrate | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| Chiral Catalyst A | Derivative 1 | TS-R | 0.0 | R |

| TS-S | 2.5 | |||

| Chiral Catalyst B | Derivative 1 | TS-R | 1.8 | S |

| TS-S | 0.0 |

This is a hypothetical table illustrating the type of data that can be generated from computational studies of chiral catalyst-substrate interactions.

Computational Spectroscopy for Structural Verification and Mechanistic Insights

Computational spectroscopy, which involves the theoretical prediction of spectroscopic properties, is a powerful complement to experimental techniques for the structural elucidation of novel compounds and for gaining insight into reaction mechanisms. nih.gov For derivatives of this compound, methods such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.netdergipark.org.trlongdom.org

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. longdom.org By comparing the calculated spectra with experimental data, the proposed structures of newly synthesized derivatives can be confirmed. nih.gov Furthermore, computational NMR can be used to study conformational dynamics and to identify the presence of through-space interactions, such as hydrogen bonding. researchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. researchgate.net This can aid in the assignment of complex spectra and provide evidence for the presence of specific functional groups. Discrepancies between calculated and experimental spectra can point to intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.

Below is an example of a data table comparing experimentally observed spectroscopic data with computationally predicted values for a hypothetical derivative of this compound.

| Spectroscopic Parameter | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| 1H NMR Chemical Shift (δ, ppm) - OH | 3.45 | 3.52 |

| 13C NMR Chemical Shift (δ, ppm) - C-OH | 78.2 | 77.9 |

| IR Frequency (cm⁻¹) - O-H stretch | 3450 | 3465 |

This table is for illustrative purposes. The accuracy of computational predictions depends on the level of theory and basis set employed.

By integrating these computational approaches, a comprehensive understanding of the structure, energetics, and reactivity of this compound derivatives can be achieved, guiding future synthetic efforts and the development of novel applications.

Derivatization and Synthetic Utility of 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol in Advanced Organic Synthesis

Strategies for Functionalization and Introduction of Diversity

The reactivity of 1-(2-phenylpropan-2-yl)cyclopropan-1-ol is largely dictated by the strained three-membered ring and the adjacent hydroxyl group. These features allow for a range of functionalization strategies that either retain the cyclopropane (B1198618) motif or leverage ring-opening to introduce new functionalities.

Conversion to Cyclopropylamines

The conversion of cyclopropanols to cyclopropylamines represents a valuable transformation, as the cyclopropylamine (B47189) moiety is a key structural feature in numerous biologically active compounds. A notable strategy for the synthesis of cyclopropylamines from cyclopropanols involves the generation of zinc homoenolates. These intermediates, formed by the ring-opening of the cyclopropanol (B106826), can subsequently react as electrophiles with amine nucleophiles to furnish the corresponding cyclopropylamines. This method offers a direct route to these important nitrogen-containing compounds. researchgate.net

Formation of β-Functionalized Carbonyl Compounds

The ring strain inherent in this compound makes it an excellent precursor for the formation of β-functionalized carbonyl compounds through ring-opening reactions. Palladium-catalyzed processes, for instance, can facilitate the cleavage of the cyclopropane ring to generate a homoenolate equivalent, which can then be trapped by various electrophiles to yield β-substituted ketones. rsc.orgnih.govnih.gov This strategy provides a powerful tool for the construction of acyclic molecules with precise functional group placement at the β-position relative to a carbonyl group.

| Catalyst/Reagent | Product Type | Reference |

| Palladium(II) acetate/Tricyclohexylphosphine | (E)-1-Arylbut-2-en-1-ones | rsc.org |

Generation of Alkenes or Alkynes from Ring-Opened Products

The generation of unsaturated systems, such as alkenes and alkynes, from this compound can be achieved through ring-opening and subsequent elimination reactions. Acid-catalyzed dehydration is a common method for the conversion of alcohols to alkenes. youtube.comchemzipper.comechemi.comyoutube.com In the case of this tertiary cyclopropanol, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation adjacent to the cyclopropane ring. This intermediate can then undergo rearrangement, including ring expansion or fragmentation, to yield various isomeric alkenes. The specific product distribution would be dependent on the reaction conditions and the relative stabilities of the possible carbocation intermediates and alkene products.

Role as Versatile Synthetic Intermediates and Three-Carbon Building Blocks

Cyclopropanes are widely recognized as versatile three-carbon (C3) building blocks in organic synthesis. nih.govnih.govsigmaaldrich.comresearchgate.net The unique reactivity of this compound allows it to serve as a synthon for various three-carbon fragments, enabling the construction of more complex molecules. Its ability to undergo controlled ring-opening reactions provides access to linear chains with specific functionalization patterns, which can then be incorporated into larger molecular frameworks.

Applications in the Synthesis of Complex Molecular Architectures (excluding natural products and drugs as final products)

The strategic application of this compound extends to the synthesis of complex, non-natural molecular architectures, where the controlled introduction of the cyclopropyl (B3062369) unit or its ring-opened derivatives can lead to novel structural motifs.

Construction of Annulated and Fused Ring Systems

A significant application of cyclopropane derivatives in organic synthesis is in the construction of annulated and fused ring systems. nih.gov The ring-opening of this compound can be coupled with intramolecular cyclization events to forge new rings onto an existing molecular scaffold. Both radical-mediated and Lewis acid-catalyzed pathways have been shown to be effective for such transformations.

Radical-Mediated Annulation: Radical reactions provide a powerful method for the formation of C-C bonds. The generation of a radical at a position that can undergo an intramolecular addition to an aromatic ring, for example, can lead to the formation of fused ring systems. The oxidative radical ring-opening of cyclopropanols can generate a β-keto radical, which, if appended to a suitable radical acceptor, can initiate a cyclization cascade to form annulated products. nih.gov

Lewis Acid-Catalyzed Annulation: Lewis acids can activate the cyclopropane ring towards nucleophilic attack, initiating a ring-opening event. uni-regensburg.denih.govresearchgate.netrsc.org If the molecule contains a tethered nucleophile, an intramolecular cyclization can ensue, leading to the formation of a fused ring system. For instance, an aryl group on the cyclopropanol can act as an intramolecular nucleophile in a Friedel-Crafts-type reaction, resulting in the formation of a new ring fused to the aromatic system.

| Reaction Type | Key Intermediate | Resulting Structure |

| Radical-mediated Annulation | β-Keto radical | Fused carbocycle |

| Lewis Acid-catalyzed Annulation | Carbocation | Fused aromatic system |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline and content requirements.

Emerging Applications in Materials Science and Polymer Chemistry:The literature search did not uncover any information regarding the use of this compound as a monomer, initiator, or component in the development of new materials or polymers.

While general methodologies exist for the derivatization of other cyclopropanols and their application in advanced organic synthesis, the explicit and sole focus required on "this compound" cannot be met due to the absence of specific research findings for this molecule in the requested contexts. Consequently, the creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as instructed, is not feasible.

Advanced Spectroscopic Techniques for Structural and Mechanistic Probes of 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 1-(2-phenylpropan-2-yl)cyclopropan-1-ol, advanced NMR methods are crucial for assigning stereochemistry and observing molecular dynamics.

While one-dimensional (1D) NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle. weebly.com Techniques such as COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the vicinal protons on the phenyl ring and, most importantly, the geminal and vicinal protons within the cyclopropyl (B3062369) ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). github.io It is invaluable for definitively assigning the carbon resonances of the phenyl, propyl, and cyclopropyl moieties.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Phenyl Protons | Other Phenyl Protons | Aromatic CH Carbons | Quaternary Phenyl Carbon, other Aromatic CH Carbons |

| Methyl Protons (CH₃) | None | Methyl Carbon | Quaternary Propyl Carbon, Phenyl Carbons |

| Cyclopropyl Protons | Other Cyclopropyl Protons | Cyclopropyl CH₂ Carbons | Quaternary Cyclopropyl Carbon, Quaternary Propyl Carbon |

| Hydroxyl Proton (OH) | None | None | Quaternary Cyclopropyl Carbon |

In Situ NMR for Reaction Monitoring and Intermediate Detection

In situ or real-time NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction directly within the NMR spectrometer. researchgate.net This method provides kinetic data and can help identify transient intermediates that are invisible to standard offline analysis. nih.govbath.ac.uk

For the synthesis of this compound, for example, via the addition of a 2-phenylpropan-2-yl Grignard reagent to cyclopropanone (B1606653), in situ NMR could be employed. nih.gov By acquiring a series of ¹H NMR spectra over time, one could observe the consumption of the starting materials and the concurrent formation of the product. The integration of characteristic signals would provide a quantitative reaction profile. This technique is particularly advantageous for reactions involving sensitive species or for optimizing reaction conditions like temperature and addition rates to maximize yield and minimize byproducts. researchgate.netnih.gov

Vibrational Spectroscopy (IR/Raman) for Characterization of Functional Groups and Bond Strain

For this compound, key functional groups are readily identifiable:

O-H Stretch: A broad absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and cyclopropyl groups are observed just below 3000 cm⁻¹.

C=C Stretches: Phenyl ring stretching vibrations typically result in sharp peaks in the 1450-1600 cm⁻¹ region.

A significant feature of this molecule is the three-membered cyclopropyl ring, which possesses considerable ring strain. This strain influences its vibrational frequencies. The C-H bonds on a cyclopropane (B1198618) ring often show stretching frequencies at higher wavenumbers (e.g., 3050-3100 cm⁻¹) compared to typical alkanes. nih.gov Furthermore, the ring deformation or "breathing" modes of the cyclopropyl group give rise to characteristic absorptions in the fingerprint region of both IR and Raman spectra. Raman spectroscopy can be particularly sensitive to the symmetric vibrations of the carbon skeleton and can provide complementary information to IR on the strained ring system. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Notes |

| O-H Stretch | IR | 3200 - 3600 | Broad absorption due to hydrogen bonding. |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Sharp peaks. |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Includes propyl and cyclopropyl C-H. |

| C=C Aromatic Stretch | IR, Raman | 1450 - 1600 | Multiple sharp bands characteristic of the phenyl ring. |

| Cyclopropane Ring Modes | IR, Raman | ~1020, ~870 | Characteristic ring deformation and breathing modes. |

| C-O Stretch | IR | 1050 - 1200 | Strong absorption for the tertiary alcohol. |

Mass Spectrometry Techniques for Elucidation of Reaction Pathways and Product Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS methods are indispensable for confirming molecular identity and probing fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically within 5 parts per million, ppm). algimed.com This precision allows for the unambiguous determination of a molecule's elemental composition. uci.edu For this compound, the molecular formula is C₁₂H₁₆O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. nih.govresearchgate.net For example, a compound with the formula C₁₁H₁₂N₂O would also have a nominal mass of 176, but its exact mass would be different. This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. youtube.com

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O |

| Nominal Mass | 176 |

| Monoisotopic (Exact) Mass | 176.120115 |

| Common Adducts ([M+H]⁺, [M+Na]⁺) | 177.12792, 199.10956 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion), its fragmentation, and the analysis of the resulting fragment ions (product ions). nih.gov This process provides detailed structural information and helps to elucidate fragmentation mechanisms. gre.ac.uk The fragmentation pattern serves as a structural fingerprint that can be used for identification and isomer differentiation. rsc.org

For the protonated molecule of this compound, [M+H]⁺, a plausible fragmentation pathway initiated by collision-induced dissociation (CID) would likely begin with the loss of a neutral water molecule from the protonated alcohol. This would generate a carbocation, which could then undergo various rearrangements and further fragmentations. Key fragmentation steps could include the cleavage of the bond between the two quaternary carbons or fragmentation of the cyclopropyl ring, leading to a series of characteristic product ions. rsc.org

Table 4: Plausible MS/MS Fragmentation Pathway for [C₁₂H₁₆O+H]⁺

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |

| 177.1279 | H₂O (18.0106) | 159.1173 | C₁₂H₁₅⁺ (Resulting carbocation after water loss) |

| 159.1173 | C₃H₅• (41.0391) | 118.0782 | C₉H₁₀⁺ (Loss of cyclopropyl radical) |

| 159.1173 | C₃H₆ (42.0469) | 117.0704 | C₉H₉⁺ (Tropylium-like ion via rearrangement and loss of propene) |

| 117.0704 | C₂H₂ (26.0157) | 91.0548 | C₇H₇⁺ (Tropylium ion) |

Future Research Directions and Perspectives in 1 2 Phenylpropan 2 Yl Cyclopropan 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research could focus on developing eco-friendly and efficient methods for synthesizing 1-(2-phenylpropan-2-yl)cyclopropan-1-ol. Key areas of exploration would include:

Catalytic Approaches: Investigating the use of earth-abundant metal catalysts or organocatalysts to promote the cyclopropanation reaction, minimizing waste and avoiding toxic heavy metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.

Renewable Resources: Exploring the potential of using bio-based starting materials to create a more sustainable synthetic pathway.

A comparative table of potential sustainable synthesis strategies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Screening for enzymes that can catalyze the key bond-forming steps. |

| Electrosynthesis | Use of electricity as a clean reagent, potential for novel reactivity. | Developing electrochemical methods for cyclopropanation. |

| Photoredox Catalysis | Visible light as a renewable energy source, mild reaction conditions. | Identifying suitable photocatalysts for the formation of the cyclopropane (B1198618) ring. |

Exploration of Unconventional Reactivity Modes and Mechanistic Pathways

The unique structural features of this compound, namely the strained cyclopropane ring adjacent to a tertiary alcohol and a quaternary carbon, suggest that it may exhibit interesting and unconventional reactivity. Future studies could delve into:

Ring-Opening Reactions: Investigating the selective cleavage of the cyclopropane ring under various conditions (e.g., acidic, basic, transition-metal catalysis) to access novel molecular scaffolds.

Rearrangement Reactions: Exploring potential skeletal rearrangements induced by the inherent strain of the three-membered ring and the proximity of the hydroxyl group.

Mechanistic Elucidation: Employing kinetic studies, isotopic labeling, and computational modeling to understand the intricate mechanisms of any discovered transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound to continuous flow and automated systems could offer significant advantages in terms of efficiency, safety, and scalability. Research in this area would involve:

Flow Reactor Optimization: Designing and optimizing continuous flow reactors for the key synthetic steps, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives of this compound for screening in various applications. nih.govnih.gov

The potential benefits of integrating these modern technologies are summarized below.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, potential for telescoped reactions. rsc.org |

| Automated Synthesis | High-throughput experimentation, rapid optimization of reaction conditions, generation of compound libraries. nih.gov |

Expanding the Scope of Stereoselective Transformations

The presence of a stereocenter at the hydroxyl-bearing carbon of the cyclopropane ring opens the door for the development of stereoselective transformations. Future research should aim to:

Asymmetric Synthesis: Develop catalytic asymmetric methods to synthesize enantiomerically pure forms of this compound.

Stereospecific Reactions: Investigate reactions that proceed with a high degree of stereocontrol, allowing for the selective formation of desired stereoisomers of its derivatives.

Synergistic Approaches Combining Computational and Experimental Techniques

A powerful strategy for accelerating research in this area would be the tight integration of computational and experimental methods. This synergistic approach could involve:

Predictive Modeling: Using computational chemistry to predict the reactivity, spectral properties, and potential reaction pathways of this compound. nih.gov

Mechanism Validation: Employing experimental techniques to validate the predictions made by computational models, leading to a deeper understanding of the compound's behavior.

Q & A

Q. What are the common synthetic routes for 1-(2-Phenylpropan-2-yl)cyclopropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of α,β-unsaturated ketones or esters via [2+1] cycloaddition reactions. For example, a Simmons–Smith reaction using diethylzinc and diiodomethane under anhydrous conditions can generate the cyclopropane ring. Substituent effects on the phenyl group (e.g., electron-withdrawing or donating groups) may influence reaction yields, requiring temperature optimization (e.g., −20°C to 25°C) and stoichiometric control of reagents . Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the hydroxylated cyclopropane derivative.

Q. How is the structural integrity of this compound confirmed in experimental settings?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify the cyclopropane ring (characteristic upfield shifts for CH protons at δ 0.5–1.5 ppm) and hydroxyl group (broad singlet at δ 1.5–3.0 ppm) .

- X-ray Crystallography : Resolves stereochemical details, such as the dihedral angle between the phenyl and cyclopropane rings, and hydrogen-bonding interactions involving the hydroxyl group .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion peak (e.g., [M+H] at m/z 190.1352 for CHO) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The hydroxylated cyclopropane moiety is a key pharmacophore in drug discovery. It serves as a rigid scaffold for:

- Enzyme Inhibition : The cyclopropane ring’s strain enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Prodrug Development : The hydroxyl group can be functionalized for improved bioavailability (e.g., ester prodrugs) .